Ethyl 5-(3-bromophenyl)-5-oxovalerate

描述

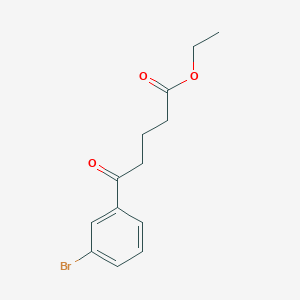

Ethyl 5-(3-bromophenyl)-5-oxovalerate (CAS: 898792-69-3) is an organic compound with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.17 g/mol . It features a 3-bromophenyl group attached to a 5-oxovalerate backbone, which comprises a ketone and an ester functional group. This structure positions it as a versatile intermediate in medicinal chemistry and drug discovery, particularly in synthesizing agonists or antagonists for G-protein-coupled receptors (GPCRs) . Its bromine substituent enhances electrophilicity, making it reactive in cross-coupling reactions, while the ester group provides synthetic flexibility for further derivatization .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-bromophenyl)-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-(3-bromophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 3-bromophenylboronic acid is coupled with ethyl 5-oxovalerate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability of the process.

化学反应分析

Types of Reactions

Ethyl 5-(3-bromophenyl)-5-oxovalerate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group in the valerate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Formation of substituted phenyl esters.

Reduction: Formation of 5-(3-bromophenyl)-5-hydroxyvalerate.

Oxidation: Formation of 5-(3-bromophenyl)-5-oxovaleric acid.

科学研究应用

Medicinal Chemistry

Ethyl 5-(3-bromophenyl)-5-oxovalerate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to biologically active compounds. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through transition metal-catalyzed reactions. It can be employed to create more complex molecules, which are essential in the development of new materials and chemicals.

Materials Science

In materials science, this compound is explored for its potential use in developing specialty chemicals and polymers. Its unique reactivity allows for modifications that can lead to innovative material properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

A study investigated the synthesis of novel anti-inflammatory agents using this compound as a starting material. The research demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 2: Development of Biocompatible Polymers

Another study focused on the application of this compound in creating biocompatible polymers for medical devices. The results showed that incorporating this compound into polymer matrices improved biocompatibility and mechanical properties, making it suitable for use in biomedical applications.

作用机制

The mechanism of action of ethyl 5-(3-bromophenyl)-5-oxovalerate depends on its specific application. In chemical reactions, the bromine atom and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction under appropriate conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Derivatives

Ethyl 5-(2-bromophenyl)-5-oxovalerate (CAS: 898751-22-9) shares the same molecular formula and weight as the 3-bromophenyl analog but differs in the bromine substituent’s position. This positional isomerism leads to distinct electronic and steric effects:

- 3-Bromophenyl : The meta-substitution pattern allows for balanced electronic effects (moderate electron-withdrawing) and minimal steric hindrance, favoring interactions with planar receptor binding sites (e.g., FPR2) .

Halogen-Substituted Analogs

Key Trends :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability improve binding to aromatic pockets in receptors (e.g., FPR2) , while smaller halogens like fluorine optimize metabolic stability .

- Substituent Position : Para-substituted halogens (e.g., 4-F) enhance electronic effects on the ketone, whereas meta-substituents (e.g., 3-Br) balance steric and electronic properties .

Poly-Substituted Derivatives

- Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate (CAS: 898752-37-9): The dual fluorine substituents amplify electron-withdrawing effects, increasing the ketone’s electrophilicity for nucleophilic attack. This compound is favored in synthesizing fluorinated heterocycles .

- Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate (CAS: 854859-30-6): Methoxy groups donate electron density via resonance, reducing ketone reactivity but enhancing solubility in polar solvents .

Functional Analogues in Drug Discovery

- FPR2 Agonists : Ethyl 5-(3-bromophenyl)-5-oxovalerate derivatives (e.g., [5-(3-bromophenyl)-2-furyl]-methylene-hydrazide) activate FPR2, inducing TNFα production and chemotaxis in immune cells .

- OXE Receptor Antagonists : 5-Oxovalerate-containing indole derivatives (e.g., compounds with hexyl/5-oxovalerate groups) block 5-oxo-ETE-induced calcium mobilization (IC₅₀ ~1.6 μM), highlighting the scaffold’s adaptability for receptor antagonism .

生物活性

Ethyl 5-(3-bromophenyl)-5-oxovalerate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromophenyl group attached to a five-carbon chain with a carbonyl functional group, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅BrO₃

- Molecular Weight : 299.16 g/mol

- Structural Features :

- Presence of a bromine atom, which may enhance biological interactions.

- Carbonyl group contributes to the electrophilic nature of the compound, facilitating various chemical reactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets such as enzymes and receptors. The bromine atom and the ester functional group can influence binding affinity and specificity, potentially leading to modulation of biochemical pathways. The compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it could inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Investigations are ongoing to determine its efficacy against cancer cell lines.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential to inhibit bacterial and fungal growth. |

| Anticancer | Under investigation for effects on various cancer cell lines. |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Methods : Various synthetic routes have been developed, emphasizing its role as an intermediate in pharmaceutical chemistry.

- Biological Evaluations : Assays have indicated potential inhibitory effects on microbial growth, suggesting applications in treating infections.

- Case Studies : Specific case studies have shown promising results in vitro against cancer cell lines, warranting further exploration into its anticancer mechanisms.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated compounds to understand how structural variations affect biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-(4-bromophenyl)-5-oxovalerate | C₁₃H₁₅BrO₃ | Different position of bromine affects reactivity. |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | C₁₃H₁₅ClO₃ | Chlorine substituent may lead to different biological profiles. |

| Ethyl 5-(3-bromo-4-methylphenyl)-5-hydroxyvalerate | C₁₄H₁₇BrO₃ | Hydroxy group instead of oxo may alter pharmacological properties. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(3-bromophenyl)-5-oxovalerate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 5-(3-bromophenyl)-5-oxovaleric acid with ethanol using acid catalysis (e.g., H₂SO₄) under reflux. Substitution reactions on pre-functionalized phenyl precursors (e.g., bromination of phenyl intermediates) are also viable. Optimize temperature (60–80°C) and solvent polarity (e.g., toluene or THF) to enhance esterification efficiency .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR to confirm bromophenyl integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), ketone (δ ~2.5–2.7 ppm for C=O adjacent CH₂), and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (expected m/z ~315 for [M+H]⁺) and bromine isotopic patterns .

Q. What are the common chemical reactions involving the bromophenyl and oxovalerate moieties?

- Oxidation : The ketone group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 5-(3-bromophenyl)-5-oxovaleric acid. Control pH to avoid ester hydrolysis .

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming ethyl 5-(3-bromophenyl)-5-hydroxyvalerate. Use anhydrous conditions to prevent side reactions .

- Substitution : The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under Pd catalysis .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodology :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorometric assays for COX-2) and receptor-binding studies (e.g., radioligand displacement for CGRP receptors) .

- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from cytotoxicity .

- Structural Modifications : Syntize analogs (e.g., replacing Br with Cl or F) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with CGRP receptors or cyclooxygenase enzymes. Prioritize halogen bonding between bromine and Thr139/His90 residues .

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks on the bromophenyl ring .

- MD Simulations : Simulate solvation effects on ester hydrolysis rates in physiological buffers .

Q. How to optimize synthetic protocols for scale-up while maintaining purity (>98%)?

- DOE Approach : Use factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, increasing ethanol:acid ratio (3:1) improves ester yield .

- Continuous Flow Chemistry : Implement microreactors for bromination steps to enhance mixing and reduce side products .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Q. What methodologies identify metabolic byproducts or degradation pathways in biological systems?

- LC-MS/MS : Profile metabolites in liver microsome assays. Look for hydroxylation at the phenyl ring or ester hydrolysis to valeric acid derivatives .

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Use Arrhenius plots to predict shelf-life .

Q. How to analyze structure-activity relationships (SAR) for halogen substituent effects?

- Comparative Studies : Synthesize analogs with F, Cl, or CH₃ substituents. Assess changes in lipophilicity (logP), binding affinity (SPR), and cytotoxicity (MTT assays) .

- Hammett Analysis : Correlate σ values of substituents (Br: σₚ = 0.26) with biological activity (e.g., IC₅₀ for enzyme inhibition) .

属性

IUPAC Name |

ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIAHYCARFMIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645511 | |

| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-69-3 | |

| Record name | Ethyl 3-bromo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。